1-(2,3-dihydro-1H-1,4-diazepin-6-yl)-N,N-dimethylmethanamine
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Overview
Description
1-(2,3-dihydro-1H-1,4-diazepin-6-yl)-N,N-dimethylmethanamine is a compound that belongs to the class of diazepines Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-1,4-diazepin-6-yl)-N,N-dimethylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a suitable aldehyde or ketone, followed by cyclization to form the diazepine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-1,4-diazepin-6-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted diazepine derivatives.
Scientific Research Applications
1-(2,3-dihydro-1H-1,4-diazepin-6-yl)-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-1,4-diazepin-6-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-dihydro-1H-1,4-diazepin-6-yl)morpholine
- 5,7-dimethyl-2,3-dihydro-1H-1,4-diazepine
Uniqueness
1-(2,3-dihydro-1H-1,4-diazepin-6-yl)-N,N-dimethylmethanamine is unique due to its specific structural features and the presence of the dimethylmethanamine group. This structural uniqueness can result in distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
769899-33-4 |
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Molecular Formula |
C8H15N3 |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-1,4-diazepin-6-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C8H15N3/c1-11(2)7-8-5-9-3-4-10-6-8/h5-6,9H,3-4,7H2,1-2H3 |
InChI Key |
CNIMCJURMMGIGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CNCCN=C1 |
Origin of Product |
United States |
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